molecular formula C10H11BrO2S B1313516 Ethyl 2-(3-bromophenyl)sulfanylacetate CAS No. 141819-40-1

Ethyl 2-(3-bromophenyl)sulfanylacetate

Cat. No. B1313516
M. Wt: 275.16 g/mol
InChI Key: LOWYUFNFICQING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Ethyl 2-(3-bromophenyl)sulfanylacetate is C10H11BrO2S . The molecular weight is 275.16 g/mol .

Scientific Research Applications

Synthetic Applications in Organic Chemistry

  • Synthesis of Complex Organic Compounds

    The compound is utilized in the synthesis of various organic molecules. For instance, the synthesis of 2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid involved the alkaline hydrolysis of a related ethyl acetate derivative, showcasing its utility in creating complex molecular structures (Choi et al., 2007).

  • Cyclisation Reactions for Heterocycle Synthesis

    The use of related bromophenyl groups in radical cyclization reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles indicates the potential of Ethyl 2-(3-bromophenyl)sulfanylacetate in similar applications (Allin et al., 2005).

Role in Pharmaceutical Research

  • Synthesis of Medical Compounds

    The compound's derivatives are instrumental in synthesizing pharmaceutical molecules. For instance, the synthesis of Ethyl (3E)-3-[2-(4-bromophenylsulfonyl)hydrazin-1-ylidene]butanoate and its crystal structure analysis highlights its role in creating potential drug compounds (Murtaza et al., 2012).

  • Glutaminase Inhibitors

    Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as glutaminase inhibitors, suggesting a potential role for Ethyl 2-(3-bromophenyl)sulfanylacetate in similar research (Shukla et al., 2012).

properties

IUPAC Name

ethyl 2-(3-bromophenyl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2S/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWYUFNFICQING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601288831
Record name Ethyl 2-[(3-bromophenyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-bromophenyl)sulfanylacetate

CAS RN

141819-40-1
Record name Ethyl 2-[(3-bromophenyl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141819-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(3-bromophenyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.